3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-pyrazin-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJABDQGKJKBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Methoxy 4 Pyrazin 2 Yloxy Benzaldehyde
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde logically disconnects the molecule at the ether linkage, identifying the two primary precursors: 4-hydroxy-3-methoxybenzaldehyde (commonly known as vanillin) and a 2-halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine. This approach is rooted in the well-established Williamson ether synthesis, a robust method for forming carbon-oxygen bonds.
The choice of vanillin (B372448) as a precursor is advantageous due to its ready availability and relatively low cost, often derived from lignin, a natural polymer. google.com The pyrazine (B50134) component, on the other hand, can be synthesized through various heterocyclic chemistry routes, although 2-halopyrazines are commercially available. The core synthetic challenge, therefore, lies in the efficient coupling of these two building blocks.
Direct Synthesis Approaches
The direct synthesis of this compound predominantly involves the formation of the aryl ether bond. Several established methods can be employed for this transformation, each with its own set of advantages and limitations.
Condensation Reactions Involving Benzaldehyde (B42025) Derivatives
While direct condensation to form the ether linkage is the primary strategy, subsequent reactions of the aldehyde group in this compound are also of interest. For instance, the aldehyde functionality can undergo condensation reactions with various amines to form Schiff bases, which are versatile intermediates in the synthesis of more complex molecules. This highlights the utility of the target compound as a building block in medicinal and materials chemistry.
Etherification and O-Alkylation Processes for Pyrazine-2-yloxy Moiety Introduction
The Williamson ether synthesis stands as the most common and direct method for introducing the pyrazine-2-yloxy moiety. This SN2 reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide ion, which then acts as a nucleophile, attacking the electron-deficient carbon of a 2-halopyrazine and displacing the halide.
The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydroxide (B78521) in a polar aprotic solvent. The general reaction scheme is as follows:
Vanillin + 2-Halopyrazine --(Base, Solvent)--> this compound + Salt
An analogous reaction is the synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, where 4-Hydroxy-3-methoxybenzaldehyde is reacted with propargyl bromide in the presence of anhydrous potassium carbonate. researchgate.net
Coupling Reactions for Pyrazine Ring Integration
Beyond the classical Williamson ether synthesis, other modern coupling reactions can be considered for the formation of the C-O bond. The Ullmann condensation, for example, utilizes a copper catalyst to promote the coupling of an aryl halide with an alcohol or phenol (B47542). nih.gov In the context of synthesizing this compound, this would involve the reaction of vanillin with a 2-halopyrazine in the presence of a copper catalyst and a base, often at elevated temperatures. While effective, the conditions for Ullmann condensations can be harsh.
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. In the synthesis of this compound, several green strategies can be implemented.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The application of microwave irradiation to the Williamson ether synthesis can significantly reduce the reaction time from hours to minutes. This not only saves energy but can also minimize the formation of byproducts.
The choice of solvent is another critical aspect of green synthesis. Traditional solvents like DMF and acetonitrile (B52724), while effective, pose environmental and health concerns. The exploration of greener alternatives, such as ionic liquids or even solvent-free conditions, is an active area of research. For instance, performing the Williamson ether synthesis under solvent-free conditions with a solid base like potassium carbonate and microwave irradiation represents a significantly greener approach.
Optimization of Reaction Conditions and Yields in Chemical Synthesis
The efficiency and economic viability of any synthetic process depend on the optimization of reaction conditions to maximize the yield of the desired product. For the synthesis of this compound via the Williamson ether synthesis, several parameters can be fine-tuned.
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally favored as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic. The choice of solvent can also impact the reaction temperature and the solubility of the reactants.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. Optimization involves finding the ideal balance to achieve a high yield in a reasonable timeframe. Microwave-assisted heating can offer precise temperature control and rapid heating, facilitating this optimization process.
The following interactive data table illustrates how the variation of these parameters can affect the yield of an analogous Williamson ether synthesis, the preparation of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde from 4-hydroxy-3-methoxybenzaldehyde and 1-(bromomethyl)-4-nitrobenzene. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 4-hydroxy-3-methoxybenzaldehyde | 1-(bromomethyl)-4-nitrobenzene | Pyridine | Acetonitrile | Reflux | 24 | 74 |
This table is based on a reported synthesis and serves as an illustrative example for optimization.
By systematically varying these conditions, an optimal protocol for the synthesis of this compound can be developed, ensuring high yields and purity.
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of the molecular structure of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Detailed ¹H NMR data for this compound has not been located in the currently available scientific literature. The expected spectrum would, however, exhibit characteristic signals corresponding to the protons of the benzaldehyde (B42025), methoxy (B1213986), and pyrazine (B50134) moieties. The aldehyde proton would appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons on the benzaldehyde ring would show a specific splitting pattern reflecting their substitution. The methoxy group protons would be observed as a sharp singlet, typically around 3.9 ppm. The protons on the pyrazine ring would present as distinct signals in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions on the heterocyclic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Comprehensive ¹³C NMR data for this compound is not presently available in published research. A theoretical analysis suggests the spectrum would display distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically in the range of 190-195 ppm). The aromatic and heterocyclic carbons would appear in the region of 110-160 ppm, with their specific chemical shifts influenced by the electronic effects of the substituents. The carbon of the methoxy group would resonate at approximately 55-60 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific 2D NMR experimental data for this compound are not available, the application of such techniques would be crucial for unambiguous structural assignment. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the benzaldehyde and pyrazine rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish direct one-bond correlations between protons and their attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be instrumental in identifying long-range (2-3 bond) correlations, which would definitively connect the benzaldehyde core, the methoxy group, and the pyrazine ring through the ether linkage.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Investigations
Specific experimental Infrared (IR) spectroscopic data for this compound has not been identified in the surveyed literature. However, based on its structure, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. The C-H stretching of the aldehyde proton would likely be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and pyrazine rings would be found in the 1400-1600 cm⁻¹ region. The characteristic C-O stretching vibrations for the ether linkage and the methoxy group would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound is 230.22 g/mol . chemscene.com
In a typical electron ionization mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 230. The fragmentation of this compound is expected to follow pathways characteristic of its functional groups, primarily aromatic aldehydes and aryl ethers.
Key fragmentation pathways would likely include:
Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion ([M-1]⁺) at m/z 229. docbrown.info
Loss of the formyl radical (•CHO): Cleavage of the aldehyde group results in a significant fragment at m/z 201 ([M-29]⁺). docbrown.infomiamioh.edu
Cleavage at the ether bond: The C-O bond linking the pyrazine ring to the benzaldehyde moiety is a likely point of scission. This can occur in two ways:
Formation of the 3-methoxy-4-oxobenzaldehyde radical cation, leading to a fragment ion corresponding to the pyrazine radical at m/z 79.
Formation of the pyrazin-2-olate cation, leading to a fragment corresponding to the 3-methoxy-4-formylphenyl cation at m/z 151.
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can produce an ion at m/z 215 ([M-15]⁺).
Loss of carbon monoxide (CO): Following the loss of the formyl radical, the resulting aryl cation can expel CO, a common pathway for aromatic aldehydes. docbrown.info
A proposed fragmentation scheme based on these principles is detailed in the table below.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 230 | [C₁₂H₁₀N₂O₃]⁺• | - |
| 229 | [C₁₂H₉N₂O₃]⁺ | H• |
| 215 | [C₁₁H₇N₂O₃]⁺ | •CH₃ |
| 201 | [C₁₁H₁₀N₂O₂]⁺ | •CHO |
| 151 | [C₈H₇O₃]⁺ | C₄H₃N₂O• |
| 79 | [C₄H₃N₂]⁺ | C₈H₇O₃• |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is dictated by the chromophores within its structure, namely the substituted benzaldehyde system and the pyrazine ring. These aromatic systems contain π electrons that can be excited to higher energy orbitals by absorbing ultraviolet or visible light.
The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The extended conjugation between the benzaldehyde and the pyrazinyloxy group would influence the position of these bands. For comparison, p-methoxybenzaldehyde exhibits a strong absorption band around 285 nm. nist.gov
n → π* transitions: These lower-intensity absorptions result from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms' lone pairs) into antibonding π* orbitals of the aromatic rings. The pyrazine moiety, for instance, shows a characteristic n → π* transition at approximately 320-330 nm. nist.gov
While specific experimental absorption maxima for this compound are not available in the searched literature, the combination of these chromophores is expected to produce a complex spectrum with strong absorptions in the 250-350 nm range.
X-ray Crystallography for Solid-State Structural Determination
As of the date of this article, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, definitive experimental data on its solid-state conformation, including precise bond lengths, bond angles, and crystal packing information, is not available.
Experimental data from X-ray crystallography for this specific compound is not available.
Experimental data from X-ray crystallography for this specific compound is not available.
Experimental data from X-ray crystallography for this specific compound is not available.
Chemical Reactivity and Transformation Pathways of 3 Methoxy 4 Pyrazin 2 Yloxy Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo both oxidation and reduction. In 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde, the reactivity of the aldehyde is modulated by the substituents on the benzene (B151609) ring.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus prone to attack by nucleophiles. The presence of the electron-donating methoxy (B1213986) group on the benzene ring can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, it readily participates in nucleophilic addition reactions, a fundamental class of transformations for aldehydes.
These reactions typically involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates, can be employed to form new carbon-carbon bonds.
Table 1: Examples of Nucleophilic Addition Reactions on Benzaldehyde Derivatives
| Nucleophile | Reagent Example | Product Type |
| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Secondary alcohol |
| Cyanide ion | Sodium cyanide (NaCN) | Cyanohydrin |
While specific studies detailing the full scope of nucleophilic addition reactions on this compound are not extensively documented in publicly available literature, its behavior is expected to be analogous to other substituted benzaldehydes.
Condensation Reactions and Imine Formation
A significant reaction pathway for this compound is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is of considerable importance in the synthesis of various biologically active compounds. The formation of an imine proceeds through a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond. researchgate.net
The reaction is typically catalyzed by acid, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org Analogous compounds, such as 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, have been utilized as precursors in the preparation of Schiff bases, highlighting the utility of this transformation for this class of molecules. nih.gov
Table 2: Representative Imine Formation Reaction
| Reactants | Catalyst | Product |
| This compound, Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid) | N-(3-methoxy-4-(pyrazin-2-yloxy)benzylidene)alkanamine |
This reactivity is fundamental in building molecular complexity and introducing nitrogen-containing functionalities.
Oxidation and Reduction Pathways of the Aldehyde
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation: Various oxidizing agents can be employed to convert the aldehyde to the corresponding benzoic acid derivative. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), and milder oxidants such as silver oxide (Ag₂O). A patent for the synthesis of 3-methoxybenzaldehyde (B106831) describes the use of nitric acid for the oxidation of the corresponding alcohol to the aldehyde, a process that can be extended to the oxidation of the aldehyde to the carboxylic acid under appropriate conditions. google.com
Reduction: The reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. This is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is effective for this purpose and can be used in protic solvents like methanol (B129727) or ethanol. reddit.comugm.ac.idquora.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions. reddit.comquora.comchemistrysteps.comyoutube.com
Table 3: Common Oxidation and Reduction Reactions of the Aldehyde Group
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 3-Methoxy-4-(pyrazin-2-yloxy)benzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | (3-Methoxy-4-(pyrazin-2-yloxy)phenyl)methanol |
These transformations are essential for modifying the electronic and steric properties of the molecule and for introducing new functional handles for further synthetic elaboration.
Transformations at the Pyrazin-2-yloxy Moiety
The pyrazin-2-yloxy portion of the molecule offers additional opportunities for chemical modification, although these transformations can be more challenging than those involving the aldehyde group.
C-O Bond Cleavage Reactions
The ether linkage between the pyrazine (B50134) ring and the benzaldehyde moiety is an aryl ether bond. Generally, aryl ethers are quite stable due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic system. Cleavage of this C-O bond typically requires harsh reaction conditions.
Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are often used to cleave aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon. In the case of this compound, cleavage would likely result in the formation of a substituted pyrazinol and a halobenzaldehyde derivative. Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers.
Given the presence of other functional groups, the selectivity of such cleavage reactions would need to be carefully considered to avoid unwanted side reactions.
Modifications and Functionalization of the Pyrazine Ring
The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity. thieme-connect.de This electron deficiency makes the pyrazine ring generally resistant to electrophilic aromatic substitution reactions. slideshare.netscribd.comresearchgate.net Direct nitration, halogenation, or Friedel-Crafts reactions on the pyrazine ring are typically not feasible without the presence of strongly activating groups on the ring itself. thieme-connect.de
Conversely, the electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group, such as a halogen, is present on the ring. thieme-connect.dersc.org While this compound does not possess such a leaving group on the pyrazine ring, a synthetic strategy could involve starting with a halogenated pyrazine to form the ether linkage, which would then allow for subsequent nucleophilic displacement on the pyrazine ring. For example, the reaction of a chloropyrazine with a phenol (B47542) derivative is a common method for forming such aryl pyrazinyl ethers. rsc.org
The pyrazine nitrogens are weakly basic and can be protonated or alkylated. slideshare.net However, these reactions would likely also affect the other functional groups in the molecule. The pyrazine ring itself is relatively stable to oxidation. thieme-connect.de
Electrophilic and Nucleophilic Aromatic Substitution on the Benzaldehyde Ring
The benzaldehyde ring of this compound possesses a unique substitution pattern that dictates its reactivity towards electrophilic and nucleophilic aromatic substitution. The directing effects of the substituents—the methoxy group (-OCH₃), the pyrazinyloxy group, and the aldehyde group (-CHO)—are crucial in determining the position of substitution.
The methoxy group is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the aldehyde group is a deactivating group and a meta-director because of its electron-withdrawing nature. The pyrazinyloxy group, containing the electron-deficient pyrazine ring, is also anticipated to be an electron-withdrawing and thus deactivating group.
Nucleophilic aromatic substitution (SNAᵣ) on the benzaldehyde ring is generally challenging as it requires the presence of a good leaving group and strong electron-wthdrawing groups positioned ortho or para to it. In the case of this compound, there isn't an inherent leaving group on the benzaldehyde ring. However, if a derivative with a suitable leaving group, such as a halogen, were synthesized, nucleophilic aromatic substitution could be envisioned. For instance, in related compounds like 4-fluorobenzaldehyde, the fluorine atom can be displaced by nucleophiles. researchgate.netwalisongo.ac.idchegg.com
Photoinduced Rearrangement Reactions and Mechanistic Considerations
Aryl ethers, including this compound, can undergo photoinduced rearrangement reactions, which are often mechanistically distinct from thermally induced rearrangements. One of the most well-known photochemical rearrangements of aryl esters is the photo-Fries rearrangement, and analogous processes can occur with aryl ethers. rsc.orgorganic-chemistry.orgresearchgate.net
Recent studies have shown that 2-heteroaryl/aryloxybenzaldehydes can undergo intramolecular rearrangement upon photoirradiation, providing access to 2-hydroxybenzophenone (B104022) derivatives. This transformation is particularly relevant to this compound as it features a similar structural motif. The reaction is believed to proceed via photoexcitation of the aldehyde's carbonyl group, leading to an intramolecular radical addition and subsequent cleavage of the C(Ar)–O bond.
The proposed mechanism for such a rearrangement involves the following key steps:
Photoexcitation: The aldehyde carbonyl group absorbs a photon, promoting it to an excited state.
Intramolecular Radical Addition: The excited carbonyl group undergoes a Minisci-type radical addition to the pyrazine ring.
C-C Bond Formation and C(Ar)-O Bond Cleavage: This leads to the formation of a new C-C bond and the cleavage of the ether linkage.
Rearomatization: The intermediate rearranges to form the final, more stable hydroxybenzophenone-type product.
This type of photoinduced rearrangement offers a synthetic route to complex molecules under mild, catalyst-free conditions.
Derivatization Strategies and Synthesis of Novel Chemical Analogs
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of novel analogs. Derivatization can be targeted at the aldehyde functional group, the pyrazine ring, or the methoxy group.
Modifications at the Aldehyde Position
The aldehyde group is a versatile functional handle for a variety of chemical transformations.
Formation of Hydrazones: The aldehyde can readily react with hydrazides to form hydrazones. For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, is often used in the synthesis of aroyl hydrazones by condensation with various hydrazides. nih.govresearchgate.netnih.govmdpi.comrsc.orgsigmaaldrich.com This reaction is typically carried out by refluxing the aldehyde and the hydrazide in a suitable solvent like ethanol.
Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate, pyridinium chlorochromate (PCC), or milder reagents like Oxone. researchgate.netorganic-chemistry.org For electron-rich aromatic aldehydes, an improved aqueous basic hydrogen peroxide system has been shown to be effective. researchgate.net
Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net
Table 1: Potential Derivatizations at the Aldehyde Position
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrazone Formation | Hydrazide, Ethanol, Reflux | Hydrazone (-CH=N-NH-C(=O)R) |
| Oxidation | KMnO₄ or H₂O₂/base | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄ or LiAlH₄, Methanol | Primary Alcohol (-CH₂OH) |
Substitutions on the Pyrazine Ring
The pyrazine ring in this compound is electron-deficient and can be susceptible to nucleophilic attack, particularly if a leaving group is present. While the parent compound does not have a leaving group on the pyrazine ring, a synthetic strategy could involve starting with a substituted pyrazine, such as a chloropyrazine, to be coupled with the vanillin-derived phenoxide.
Should a derivative with a halogen on the pyrazine ring be synthesized, it would be a key intermediate for introducing a variety of substituents via nucleophilic aromatic substitution. Reactions of chloropyrazines with nucleophiles like alkoxides, thiolates, and amines are well-documented. researchgate.net
Alterations of the Methoxy Group
The methoxy group on the benzaldehyde ring can be a target for modification, most notably through demethylation to yield the corresponding phenol.
Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are commonly used for the demethylation of vanillin and its derivatives. rsc.orgsciencemadness.orgerowid.orgresearchgate.netmdma.ch The reaction is typically carried out in an appropriate solvent, and the choice of reagent and conditions can influence the selectivity and yield. Other reagents that have been employed for the demethylation of aryl methyl ethers include boron tribromide (BBr₃) and certain ionic liquids. rsc.orgresearchgate.net
Table 2: Potential Derivatizations at the Methoxy Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Demethylation | AlCl₃ or AlBr₃, Organic Solvent | Phenol (-OH) |
| Demethylation | BBr₃, Dichloromethane | Phenol (-OH) |
| Demethylation | Ionic Liquid (e.g., [BMIM][Br]), Heat | Phenol (-OH) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties.
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde. These computational methods provide insights into the molecule's electronic behavior and stability.
Density Functional Theory (DFT) Applications.
Density Functional Theory (DFT) is a primary tool for investigating the electronic structure of complex organic molecules like this compound. The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.netniscpr.res.in DFT studies on analogous benzaldehyde (B42025) derivatives have been used to determine structural parameters, vibrational frequencies, and electronic spectra. niscpr.res.inmdpi.com For similar molecules, DFT calculations have been instrumental in understanding their chemical reactivity and the nature of intramolecular charge transfers. researchgate.net
Ab Initio Methods.
Ab initio methods, such as Hartree-Fock (HF), are also utilized in the computational study of related molecules. researchgate.netajchem-a.com These methods are foundational for providing a theoretical basis for molecular structure and properties, often used in conjunction with DFT for a more comprehensive understanding. researchgate.net For substituted cinnolines, for example, ab initio calculations at the HF/6-311G(d,p) level have been used to optimize molecular structures and calculate optical properties. ajchem-a.com
Conformational Landscape and Energetic Stability Analysis.
The conformational landscape of molecules containing benzaldehyde moieties is often explored using theoretical calculations. For chalcones derived from the structurally similar 4-hydroxy-3-methoxybenzaldehyde, conformational analysis was performed using the GAUSSIAN program package with the DFT M06-2X method and the 6-31G basis set. ufms.br This involves rotating dihedral angles to identify energy minima and determine the most stable conformations. ufms.br Such analyses reveal that the stability of a molecule is dependent on the contributions of all its substituents and their interactions. ufms.br
Spectroscopic Property Prediction and Correlation with Experimental Data.
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be correlated with experimental data for validation. For instance, in the study of 3-Hydroxy-4-methoxybenzaldehyde, 1H and 13C NMR chemical shifts were calculated and compared with experimental values. niscpr.res.in Theoretical UV-Visible spectra are often calculated using the Time-Dependent DFT (TD-DFT) approach and compared with experimental spectra to understand electronic transitions. niscpr.res.inmdpi.com Vibrational frequencies for related methoxybenzaldehydes have been successfully predicted using periodic DFT calculations, showing excellent agreement with experimental Inelastic Neutron Scattering (INS) spectra. mdpi.com
Below is a representative table illustrating the kind of data generated in such comparative studies for analogous compounds.
| Spectroscopic Data | Experimental Value | Calculated Value | Method |
| ¹H NMR Chemical Shifts (ppm) | (Specific peaks) | (Specific peaks) | GIAO/DFT |
| ¹³C NMR Chemical Shifts (ppm) | (Specific peaks) | (Specific peaks) | GIAO/DFT |
| UV-Vis λmax (nm) | (Absorption bands) | (Absorption bands) | TD-DFT |
| Vibrational Frequencies (cm⁻¹) | (IR/Raman bands) | (Calculated modes) | DFT |
Analysis of Molecular Orbitals: Frontier Molecular Orbitals (FMOs) and Electronic Transitions.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of a molecule. epstem.netyoutube.com The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electrical properties. mdpi.comepstem.net
Highest Occupied Molecular Orbital (HOMO) Characteristics.
The HOMO is the orbital that acts as an electron donor. researchgate.net In related pyrazine (B50134) derivatives, the HOMO is typically located over the carbon and oxygen atoms of the rings, indicating the regions from which an electron is most likely to be donated in a chemical reaction. researchgate.net For substituted cinnolines, the distribution and energy of the HOMO are influenced by the nature of the substituent groups on the aromatic ring. ajchem-a.com The characteristics of the HOMO, including its energy and electron density distribution, are key determinants of the molecule's charge transfer properties and its potential applications in materials science. ajchem-a.com
The following table summarizes the kind of data obtained from FMO analysis of similar compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | (Calculated Energy) | Electron-donating orbital, delocalized over specific atoms. |
| LUMO | (Calculated Energy) | Electron-accepting orbital, delocalized over specific atoms. |
| HOMO-LUMO Gap (ΔE) | (Calculated Energy Difference) | Indicates chemical reactivity and stability. |
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Lowest Unoccupied Molecular Orbital (LUMO) is a critical frontier molecular orbital that describes the region where a molecule is most likely to accept an electron. An analysis of the LUMO for this compound would typically reveal its energy level and spatial distribution across the molecule. This information is fundamental to understanding the compound's electron-accepting capabilities and its potential reactivity in nucleophilic attacks. The energy of the LUMO is a key factor in determining the electron affinity of the molecule. Computational studies would visualize the LUMO's electron density distribution, indicating which atoms are most susceptible to receiving electrons.
HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors provide a quantitative framework for predicting the molecule's behavior in chemical reactions.
Table 1: Theoretical Chemical Reactivity Descriptors (Illustrative) This table is illustrative of the types of data that would be generated from a computational study and does not represent actual calculated values for this compound.
| Parameter | Formula | Calculated Value (a.u.) |
|---|---|---|
| HOMO Energy (EHOMO) | - | Data not available |
| LUMO Energy (ELUMO) | - | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Global Softness (S) | 1 / (2η) | Data not available |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP analysis would likely identify the carbonyl oxygen and pyrazine nitrogens as regions of negative potential and the aldehyde proton as a region of positive potential.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This method quantifies intramolecular delocalization and charge transfer interactions by examining the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. A comprehensive NBO analysis of this compound would detail the hybridization of atomic orbitals, the nature of its chemical bonds, and the extent of electron delocalization from lone pairs on oxygen and nitrogen atoms into antibonding orbitals of the aromatic rings.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry methods are instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve studying its synthesis or its participation in reactions such as nucleophilic addition to the aldehyde group. Computational analysis would determine the activation energies associated with each transition state, providing insight into the reaction kinetics and the feasibility of different mechanistic pathways.
Theoretical Framework of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs the macroscopic properties of a substance, including its crystal structure and physical properties. Theoretical studies can model and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the solid state, this compound would be expected to form a specific supramolecular assembly stabilized by these forces. Computational analysis could predict the geometry and strength of intermolecular C-H···O or C-H···N hydrogen bonds and potential stacking interactions between the aromatic and pyrazine rings, thereby explaining the crystal packing arrangement.
Future Perspectives and Emerging Research Directions in Chemical Synthesis and Characterization
Development of Novel Synthetic Routes and Methodologies for Complex Analogs
The synthesis of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde and its derivatives offers a fertile ground for the application and development of modern synthetic methodologies. The core structure, a diaryl ether, is traditionally accessible through methods like the Ullmann condensation. However, future research will likely focus on more efficient, milder, and versatile nano-catalyzed cross-coupling reactions for the formation of the C-O bond between the phenolic and pyrazinyl moieties. rsc.org
Further complexity can be introduced by leveraging advanced cross-coupling strategies. Nickel-catalyzed cross-couplings, for instance, have shown great promise in activating robust C-O bonds in aryl ethers for further functionalization, which could be applied to the pyrazinyloxy portion of the molecule. nih.govresearchgate.net This would allow for the introduction of a wide array of substituents onto the benzaldehyde (B42025) ring, post-ether formation.
Another promising direction is the direct C-H functionalization of the pyrazine (B50134) ring. rsc.orgrsc.orgnih.gov This modern synthetic approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogs. For example, transition metal-catalyzed C-H activation could be employed to introduce alkyl, aryl, or other functional groups at specific positions on the pyrazine ring, leading to a diverse library of compounds. rsc.org
| Synthetic Strategy | Potential Application for Analogs | Key Advantages |
| Nano-catalyzed Ullmann Coupling | Efficient formation of the diaryl ether linkage | Milder conditions, higher yields, ligand-free options rsc.org |
| Nickel-Catalyzed C-O Activation | Post-synthetic modification of the benzaldehyde ring | Utilization of a readily available and robust starting material nih.govresearchgate.net |
| Direct C-H Functionalization | Introduction of diverse substituents on the pyrazine ring | High atom economy, reduced synthetic steps rsc.orgrsc.org |
Advanced Spectroscopic and Structural Analysis Techniques for Transient Species
The study of reaction mechanisms often involves the detection and characterization of short-lived transient species. Future research on the synthesis and transformations of this compound would greatly benefit from the application of advanced spectroscopic techniques.
Time-resolved spectroscopy, including transient absorption and resonance Raman spectroscopy, will be instrumental in observing reactive intermediates in real-time. optica.orgwikipedia.orgacs.org For instance, in photochemical transformations of the benzaldehyde group, these techniques can provide structural information on excited states and radical intermediates on timescales from femtoseconds to microseconds. optica.orgwikipedia.orgbeilstein-journals.org
In-situ monitoring of reactions using techniques like FTIR and Raman spectroscopy will allow for the continuous tracking of reactant consumption and product formation, providing valuable kinetic data and insights into the reaction mechanism. mt.comspectroscopyonline.comacs.orgnumberanalytics.com This is particularly useful for optimizing reaction conditions and identifying the presence of any unexpected intermediates. spectroscopyonline.com
Furthermore, the combination of experimental spectroscopy with computational methods will be a powerful tool. Theoretical calculations can predict the spectroscopic signatures of potential transient species, aiding in the interpretation of complex experimental data. osu.edu
| Technique | Information Gained | Timescale |
| Time-Resolved Absorption Spectroscopy | Electronic structure of excited states and intermediates | Femtoseconds to milliseconds wikipedia.orgacs.org |
| Time-Resolved Resonance Raman Spectroscopy | Vibrational (structural) information of intermediates | Picoseconds to microseconds optica.org |
| In-Situ FTIR/Raman Spectroscopy | Real-time reaction kinetics and progress | Seconds to hours mt.comacs.org |
| X-ray Absorption Spectroscopy | Structural analysis of intermediate phases | Real-time during reaction aip.org |
Deeper Theoretical Understanding of Intramolecular and Intermolecular Chemical Dynamics
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the chemical behavior of this compound at the molecular level.
Density Functional Theory (DFT) calculations can be employed to investigate the ground and excited state properties of the molecule. mdpi.comnih.govnih.gov This can provide insights into its electronic structure, conformational preferences, and the rotational barrier of the formyl group. researchgate.netprinceton.edu DFT can also be used to model reaction pathways, identify transition states, and calculate activation energies for various transformations, guiding the design of new synthetic routes. nih.gov
Ab initio calculations can provide highly accurate information on intramolecular and intermolecular interactions. ru.nlnih.govnih.govunito.itacs.org These methods can be used to study hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the molecule's aggregation behavior and its interactions with other molecules. ru.nlnih.govacs.org
| Computational Method | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, conformational analysis, reaction mechanisms mdpi.comnih.govnih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, transport properties benthamdirect.comresearchgate.netnih.gov |
| Ab Initio Calculations | High-accuracy intermolecular and intramolecular interaction energies nih.govnih.govunito.it |
Exploration of New Chemical Transformations for Diverse Scaffold Generation
The unique combination of a benzaldehyde and a pyrazine ring in this compound opens up numerous possibilities for exploring new chemical transformations to generate diverse molecular scaffolds.
The benzaldehyde moiety is a versatile functional group that can participate in a wide range of reactions. Future research could explore its use in photochemical transformations, such as Paterno-Büchi reactions or photo-redox catalysis, to generate novel and complex molecular architectures. beilstein-journals.orgresearchgate.netresearchgate.net The aldehyde can also serve as a handle for the introduction of various functionalities through condensation reactions, Wittig-type reactions, and multicomponent reactions.
The diaryl ether linkage , while generally stable, can be a site for strategic bond cleavage and rearrangement reactions under specific catalytic conditions, particularly with nickel-based catalysts. nih.gov This could lead to the development of novel synthetic routes to access different classes of compounds.
The pyrazine ring offers multiple sites for functionalization. As mentioned earlier, C-H activation provides a direct route to substituted pyrazines. rsc.org Additionally, the nitrogen atoms of the pyrazine ring can act as ligands for metal catalysts, potentially influencing the reactivity of the rest of the molecule or enabling novel catalytic cycles.
| Molecular Moiety | Potential Transformations | Resulting Scaffolds |
| Benzaldehyde | Photochemical reactions, multicomponent reactions | Cyclobutanes, complex heterocyclic systems beilstein-journals.orgresearchgate.net |
| Diaryl Ether | Nickel-catalyzed C-O bond activation/cleavage | Biaryls, functionalized phenols and pyrazines nih.gov |
| Pyrazine Ring | C-H functionalization, metal coordination | Substituted pyrazines, novel organometallic complexes rsc.org |
Q & A
Q. Advanced
- Target Selection : Prioritize kinases or enzymes with known benzaldehyde interactions (e.g., antimicrobial targets).
- Assay Conditions : Use MIC assays for antimicrobial activity or cell viability assays (e.g., MTT) for cytotoxicity. Include positive controls like ciprofloxacin or doxorubicin.
- SAR Analysis : Modify the pyrazine or methoxy groups to assess pharmacophore requirements. For example, replacing pyrazine with triazole alters activity .
- Data Interpretation : Compare IC values across derivatives and use statistical models (e.g., ANOVA) to validate significance .
What reaction optimization strategies are critical for scaling up synthesis?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require higher temperatures.
- Catalyst Loading : Reduce acetic acid from 5 drops to 1–2% v/v to minimize side reactions .
- Workflow Automation : Use continuous flow reactors for hypochlorite-mediated cyclization steps to improve safety and reproducibility .
- Byproduct Mitigation : Monitor for over-oxidation (e.g., benzoic acid formation) via TLC and adjust oxidant stoichiometry .
How can researchers analyze and mitigate byproduct formation in hypochlorite-mediated reactions?
Q. Advanced
- Mechanistic Insight : Sodium hypochlorite oxidizes Schiff bases to triazolopyridines but may generate chlorinated byproducts. Use LC-MS to detect halogenated impurities .
- Reaction Quenching : Add sodium thiosulfate post-reaction to neutralize excess hypochlorite.
- Temperature Control : Maintain 25–30°C to prevent exothermic decomposition .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to separate target compounds from dimers or chlorinated species .
What computational tools support the rational design of derivatives with enhanced bioactivity?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., CYP450 enzymes).
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .
- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP inhibition to prioritize synthesizable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
